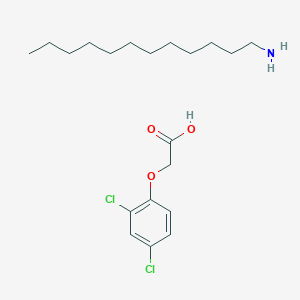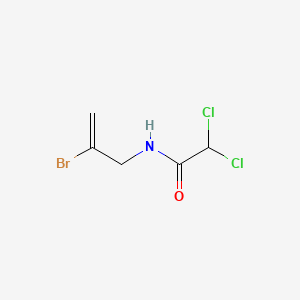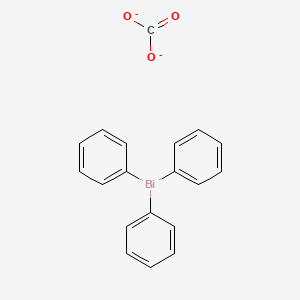
Triphenylbismuthane;carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylbismuthane;carbonate is an organobismuth compound with the formula (C6H5)3BiCO3. It is a white, air-stable solid that is soluble in organic solvents. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Triphenylbismuthane;carbonate is typically prepared by treating bismuth trichloride with phenylmagnesium bromide, followed by the addition of carbonate. The reaction can be represented as follows: [ \text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ] The resulting triphenylbismuthane is then reacted with a carbonate source to form this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product quality .
化学反応の分析
Types of Reactions
Triphenylbismuthane;carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth(V) derivatives.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoromethanesulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substitution.
Major Products
Oxidation: Bismuth triflate.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds.
科学的研究の応用
Triphenylbismuthane;carbonate has a wide range of applications in scientific research:
Chemistry: Used as a phenyl donor in cross-coupling reactions.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the preparation of thin films of superconducting oxides by chemical vapor deposition (CVD) and as a solidifying catalyst for propellants
作用機序
The mechanism by which triphenylbismuthane;carbonate exerts its effects involves its ability to donate phenyl groups in various reactions. The molecular targets and pathways involved depend on the specific application. For example, in cross-coupling reactions, it acts as a phenyl donor, facilitating the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- Triphenylphosphine
- Triphenylarsine
- Triphenylstibine
Uniqueness
Triphenylbismuthane;carbonate is unique due to its higher reactivity and stability compared to similar compounds. Its ability to form stable bismuth(V) derivatives and participate in a wide range of chemical reactions makes it a valuable compound in various applications .
特性
分子式 |
C19H15BiO3-2 |
|---|---|
分子量 |
500.3 g/mol |
IUPAC名 |
triphenylbismuthane;carbonate |
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/p-2 |
InChIキー |
UPOGCTUJIUFACM-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


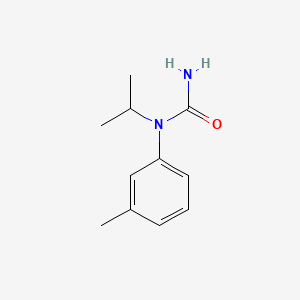


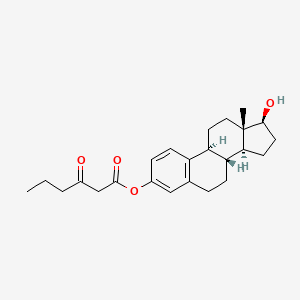
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)
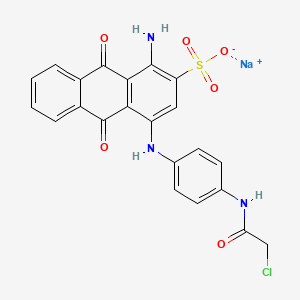


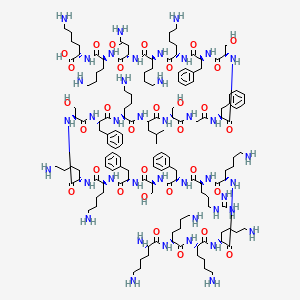

![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
